3,3,3-trimethoxypropanenitrile

Übersicht

Beschreibung

3,3,3-Trimethoxypropionitrile: is an organic compound with the molecular formula C6H11NO3 and a molecular weight of 145.1564 g/mol . It is a colorless oil that is hygroscopic and should be stored under an inert atmosphere . This compound is used in various chemical and biochemical research applications due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,3,3-Trimethoxypropionitrile can be synthesized through several methods. One common method involves the reaction of 3,3,3-trimethoxypropionic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield the nitrile . The reaction conditions typically involve refluxing the acid chloride with ammonia in an inert solvent such as chloroform or methanol .

Industrial Production Methods: Industrial production of 3,3,3-Trimethoxypropionitrile often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: 3,3,3-Trimethoxypropionitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Common reducing agents include and .

Substitution: Common nucleophiles include amines , alcohols , and thiols .

Major Products:

Oxidation: Formation of 3,3,3-trimethoxypropionic acid.

Reduction: Formation of 3,3,3-trimethoxypropylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3,3,3-Trimethoxypropionitrile is used in a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3,3,3-Trimethoxypropionitrile involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions and as a reducing agent in reduction reactions. The specific molecular targets and pathways depend on the context of its use in chemical and biochemical research .

Vergleich Mit ähnlichen Verbindungen

- 3-Methoxypropionitrile

- 3,3-Dimethoxypropionitrile

- 3,3,3-Trifluoropropionitrile

Comparison: 3,3,3-Trimethoxypropionitrile is unique due to its three methoxy groups, which provide distinct reactivity and chemical properties compared to similar compounds. For example, 3-Methoxypropionitrile has only one methoxy group, making it less reactive in certain chemical reactions. Similarly, 3,3-Dimethoxypropionitrile has two methoxy groups, offering different reactivity and properties .

Biologische Aktivität

3,3,3-Trimethoxypropanenitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

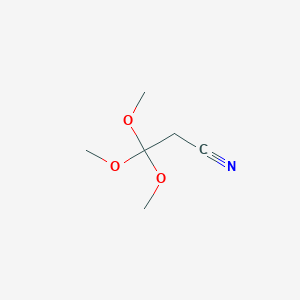

This compound is characterized by the presence of three methoxy groups attached to a propanenitrile backbone. The general structure can be represented as follows:

Synthesis Methods

The synthesis of this compound has been documented in various studies. One notable method involves the reaction of propionitrile with methanol in the presence of a catalyst. The process typically yields high purity and good yield of the target compound.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against a range of bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

Table 1 summarizes the antimicrobial efficacy of this compound against these pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

Cytotoxicity Studies

In addition to its antimicrobial effects, cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. The compound was tested on various cancer cell lines:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

Results indicated that the compound exhibited dose-dependent cytotoxicity with IC50 values ranging from 30 to 70 µM across different cell lines.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, preliminary studies suggest that it may disrupt bacterial cell wall synthesis and inhibit key metabolic pathways in cancer cells.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in Chemistry & Bioengineering highlighted the antimicrobial properties of this compound. The researchers found that the compound significantly inhibited the growth of Staphylococcus aureus in a laboratory setting. The authors concluded that its unique chemical structure contributes to its effectiveness as an antimicrobial agent .

Case Study 2: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on HeLa cells. The study demonstrated that treatment with varying concentrations led to increased apoptosis rates compared to control groups. Flow cytometry analysis confirmed a significant increase in early apoptotic cells after exposure to the compound .

Eigenschaften

IUPAC Name |

3,3,3-trimethoxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-8-6(9-2,10-3)4-5-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJDXQYLAATRJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC#N)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220415 | |

| Record name | 3,3,3-Trimethoxypropionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70138-31-7 | |

| Record name | 3,3,3-Trimethoxypropionitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070138317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,3-Trimethoxypropionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the reported purity of the synthesized 3,3,3-Trimethoxypropanenitrile, and which analytical technique was used to determine it?

A1: The synthesized this compound achieved a purity of 98.08% as determined by gas chromatography (GC) analysis. []

Q2: What spectroscopic methods were employed to confirm the identity of the synthesized this compound?

A2: The identity of the synthesized product was confirmed using a combination of Gas Chromatography-Mass Spectrometry (GC-MS), Infrared Spectroscopy (IR), and proton Nuclear Magnetic Resonance (1HNMR) spectroscopy. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.